3-Methyl-4-(oxetan-3-YL)benzonitrile CAS 1392467-03-6 properties
3-Methyl-4-(oxetan-3-YL)benzonitrile CAS 1392467-03-6 properties
An In-Depth Technical Guide to 3-Methyl-4-(oxetan-3-YL)benzonitrile (CAS 1392467-03-6)
Executive Summary
In the modern landscape of medicinal chemistry and rational drug design, the strategic incorporation of small, highly polar, three-dimensional motifs has become a cornerstone for optimizing lead compounds. 3-Methyl-4-(oxetan-3-YL)benzonitrile (CAS 1392467-03-6) represents a highly specialized, premium building block designed to address common attrition factors in drug development: poor aqueous solubility, rapid metabolic clearance, and off-target lipophilic interactions.
As a Senior Application Scientist, I have observed firsthand how the transition from flat, sp2 -rich aromatic systems to sp3 -enriched architectures drastically improves the clinical survivability of pipeline candidates. This whitepaper provides a comprehensive mechanistic, physicochemical, and synthetic analysis of CAS 1392467-03-6, offering field-proven protocols for its integration into advanced pharmaceutical workflows.
Physicochemical Profiling & Structural Rationale
The molecular architecture of 3-Methyl-4-(oxetan-3-YL)benzonitrile is purposefully designed. The benzonitrile core serves as a robust, electron-deficient pharmacophore capable of strong hydrogen-bond acceptance, while the oxetan-3-yl group acts as a transformative bioisostere[1][2].
Quantitative Data Summary
Below is the consolidated physicochemical profile of CAS 1392467-03-6, synthesizing predictive and empirical data critical for downstream formulation and reaction planning[3][4].
| Property | Value / Specification | Mechanistic Implication |
| CAS Registry Number | 1392467-03-6 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₁₁H₁₁NO | Indicates a low molecular weight (LMW) fragment. |
| Molecular Weight | 173.21 g/mol | Highly efficient for Fragment-Based Drug Discovery (FBDD). |
| Predicted Boiling Point | 326.4 ± 30.0 °C | High thermal stability; suitable for high-temp cross-coupling. |
| Predicted Density | 1.12 ± 0.1 g/cm³ | Standard handling in automated liquid/solid dispensing. |
| Structural Features | 1,2,4-Trisubstituted Benzene | Provides distinct geometric vectors for receptor binding. |
The "Oxetane Advantage" in Lead Optimization
The inclusion of the oxetan-3-yl motif is not arbitrary. Historically, medicinal chemists relied on gem-dimethyl groups or carbonyls to fill lipophilic pockets or engage in hydrogen bonding. However, these traditional groups carry severe liabilities: gem-dimethyls drastically inflate LogP (reducing solubility), while carbonyls are highly susceptible to enzymatic reduction and nucleophilic attack[5][6].
The oxetane ring resolves this dichotomy. It mimics the steric bulk of a gem-dimethyl group but introduces significant polarity due to the ether oxygen[6]. This substitution typically reduces LogD by ~0.5 to 1.0 units, drastically improving aqueous solubility while simultaneously acting as a metabolic shield against Cytochrome P450 (CYP450) oxidation[7][8].
Caption: Logical workflow of bioisosteric replacement utilizing the oxetane motif for lead optimization.
Synthetic Methodologies: Accessing the 3-Aryl Oxetane Motif
Synthesizing 3-aryl oxetanes has historically been a bottleneck due to the ring strain of the four-membered heterocycle, which makes it highly susceptible to acid-catalyzed ring-opening or β -hydride elimination during standard Palladium-catalyzed cross-coupling[9].
To bypass these failure modes, state-of-the-art laboratories employ Dual Photoredox/Nickel-Catalyzed Decarboxylative Arylation [10][11]. This method generates a transient oxetane radical that bypasses traditional ionic constraints, allowing for the direct coupling of oxetane-3-carboxylic acid with aryl halides.
Protocol: Dual Catalytic Synthesis of 3-Methyl-4-(oxetan-3-YL)benzonitrile
Causality Check: We utilize Iridium-based photocatalysis to extrude CO₂ from the oxetane precursor, generating a nucleophilic sp3 radical. The Nickel catalyst captures this radical and facilitates oxidative addition into the aryl bromide, ensuring rapid C-C bond formation before the oxetane ring can degrade[8].
Reagents & Materials:
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4-Bromo-3-methylbenzonitrile (1.0 equiv, limiting reagent)
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Oxetane-3-carboxylic acid (1.5 equiv, radical precursor)
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NiCl₂·dtbbpy (10 mol%, cross-coupling catalyst)
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Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%, photocatalyst)
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Cs₂CO₃ (2.0 equiv, mild base)
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Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
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Preparation of the Reaction Matrix: In an oven-dried 40 mL borosilicate vial equipped with a Teflon septum, add 4-bromo-3-methylbenzonitrile, oxetane-3-carboxylic acid, NiCl₂·dtbbpy, the Iridium photocatalyst, and Cs₂CO₃.
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Atmospheric Control (Critical Step): Seal the vial and subject it to three cycles of vacuum and backfilling with ultra-pure Argon. Note: Oxygen is a potent radical scavenger and will quench the photocatalytic cycle, leading to zero conversion.
-
Solvent Addition: Inject anhydrous, degassed DMF via syringe. Stir the suspension vigorously for 5 minutes to ensure uniform distribution of the insoluble base.
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Photochemical Activation: Irradiate the reaction mixture using a 450 nm blue LED photoreactor (e.g., Kessil PR160L) at ambient temperature (25 °C) for 24 hours. Ensure a cooling fan is active to prevent thermal degradation of the oxetane ring.
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Quenching & Extraction: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The aqueous washes remove the highly polar DMF and unreacted carboxylic acid.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-Methyl-4-(oxetan-3-YL)benzonitrile.
Caption: Mechanistic pathway of the photoredox/Ni dual-catalyzed synthesis of 3-aryl oxetanes.
Application in Drug Discovery Workflows
Once synthesized, CAS 1392467-03-6 serves as a highly versatile intermediate. The benzonitrile moiety is particularly valuable; it can be left intact as a metabolic blocker and hydrogen-bond acceptor (commonly seen in Androgen Receptor antagonists[12]), or it can be synthetically elaborated.
Downstream Transformations:
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Nitrile Reduction: Treatment with LiAlH₄ or catalytic hydrogenation yields the corresponding primary amine, which can be engaged in amide coupling to generate kinase inhibitors.
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Tetrazole Formation: Reaction with sodium azide ( NaN3 ) under acidic conditions converts the nitrile into a tetrazole, a well-known bioisostere for carboxylic acids, yielding a highly polar, dual-pharmacophore system.
Field Insight: When incorporating this building block into a lead series, researchers must monitor for human microsomal epoxide hydrolase (mEH) activity. While 3-aryl oxetanes are generally stable against CYP450s, mEH can occasionally catalyze the ring-opening of the oxetane into a diol[8]. In vitro ADME screening should explicitly include mEH stability assays.
Analytical Validation System
To ensure scientific integrity and trustworthiness, any batch of CAS 1392467-03-6 must be subjected to a rigorous, self-validating analytical suite. The presence of the strained oxetane ring produces highly distinct spectroscopic signatures.
Validation Parameters:
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¹H NMR (400 MHz, CDCl₃):
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Oxetane Signature: The sp3 methylene protons (C2 and C4 of the oxetane ring) are highly deshielded by the adjacent oxygen and the ring strain, typically appearing as complex multiplets between δ 4.60 – 5.10 ppm .
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Methine Proton: The C3 proton attached to the aryl ring appears around δ 4.00 – 4.30 ppm .
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Aromatic Core: Expect a classic 1,2,4-trisubstitution pattern (a doublet, a doublet of doublets, and a finely split singlet) between δ 7.20 – 7.80 ppm .
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Methyl Group: A sharp singlet at δ 2.40 ppm .
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LC-MS (ESI+): The theoretical exact mass for [M+H]+ is 174.09 . A sharp peak at m/z≈174.1 confirms the molecular weight. Ensure the HPLC mobile phase avoids strong acids (e.g., use 0.05% Formic Acid instead of TFA) to prevent on-column degradation of the oxetane[10].
References
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Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv (2021). Retrieved from: [Link]
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Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications (2023). Retrieved from: [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, Taylor & Francis (2023/2025). Retrieved from: [Link]
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Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. ResearchGate (2021). Retrieved from: [Link]
-
Design and synthesis of novel tetrahydrofuran cyclic urea derivatives as androgen receptor antagonists. Indian Academy of Sciences. Retrieved from: [Link]
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